CCT020312: A Technical Guide to its Mechanism of Action in Cancer Cells
CCT020312: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key transducer of the Unfolded Protein Response (UPR). This technical guide delineates the mechanism of action of CCT020312 in cancer cells, focusing on its role in inducing cell cycle arrest, apoptosis, and chemosensitization. The information presented herein is a synthesis of publicly available research, intended to provide a comprehensive resource for professionals in oncology research and drug development.
Core Mechanism of Action: PERK Activation
CCT020312 selectively activates PERK, one of the three main sensors of endoplasmic reticulum (ER) stress.[1][2][3] PERK activation initiates a signaling cascade that aims to resolve ER stress but can lead to apoptosis if the stress is prolonged or severe. CCT020312 has an EC50 of 5.1 μM for PERK activation.[1][3] Unlike global ER stress inducers like thapsigargin, CCT020312 selectively stimulates the PERK branch of the UPR without significantly inducing other UPR pathways, such as those mediated by IRE1 or ATF6.
Signaling Pathway
The activation of PERK by CCT020312 leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[2] This phosphorylation has two major consequences:
-
Global Translation Inhibition: Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a general attenuation of protein synthesis. This conserves resources and reduces the influx of new proteins into the already stressed ER.
-
Preferential Translation of ATF4: Paradoxically, p-eIF2α facilitates the translation of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and, importantly, apoptosis.
A key downstream target of ATF4 is the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2] Sustained induction of CHOP is a critical step in triggering apoptosis in response to unresolved ER stress.
The primary signaling cascade initiated by CCT020312 is as follows:
CCT020312 → PERK Activation → eIF2α Phosphorylation → ATF4 Translation → CHOP Induction → Apoptosis
Effects on Cancer Cells
The activation of the PERK/eIF2α/ATF4/CHOP pathway by CCT020312 culminates in several anti-cancer effects.
G1 Phase Cell Cycle Arrest
CCT020312 induces a robust G1 phase cell cycle arrest in various cancer cell lines.[2] This is primarily due to the translational repression of key cell cycle proteins. The phosphorylation of eIF2α leads to a rapid decrease in the levels of G1/S cyclins, particularly Cyclin D1, and consequently, a reduction in the phosphorylation of the Retinoblastoma protein (pRB).[4][5] Unphosphorylated or hypophosphorylated pRB remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Treatment with CCT020312 has been shown to decrease the protein levels of CDK4, CDK6, and Cyclin D1.[2]
Induction of Apoptosis
Prolonged activation of the PERK pathway by CCT020312 leads to cancer cell apoptosis.[2][6] This is mediated primarily through the ATF4/CHOP axis. CHOP induction leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis. Evidence of apoptosis following CCT020312 treatment includes an increase in Annexin V staining and cleavage of PARP.[2]
Inhibition of the AKT/mTOR Pathway
In some cancer types, such as triple-negative breast cancer (TNBC), CCT020312 has been shown to inhibit the pro-survival AKT/mTOR signaling pathway.[2][8] The persistent activation of the PERK/ATF4/CHOP pathway by CCT020312 appears to be negatively correlated with the phosphorylation of AKT and mTOR.[2]
Chemosensitization
CCT020312 has been shown to sensitize cancer cells to certain chemotherapeutic agents, notably taxanes like paclitaxel.[4] In cancer cells with defective taxane-induced eIF2α phosphorylation, CCT020312 can restore this signaling, leading to a synergistic anti-proliferative effect.[4] For instance, in U-2 OS osteosarcoma cells, which do not phosphorylate eIF2α in response to paclitaxel, the addition of CCT020312 significantly enhances paclitaxel-induced growth inhibition.[4][5] This suggests a potential therapeutic strategy of combining CCT020312 with taxanes in resistant tumors.
Quantitative Data
The following tables summarize the quantitative data available for CCT020312's activity in various cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| PERK Activation (EC50) | 5.1 µM | Not specified | [1][3] |
| pRB Phosphorylation Inhibition (EC50) | 4.2 µM | HT29 | [4] |
| 5.7 µM | HCT116 | [4] | |
| Growth Inhibition (GI50) | 3.1 µM | HT29 | [9] |
Table 1: Potency of CCT020312
| Cell Line | Cancer Type | Observed Effects | Concentrations Used | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer | Inhibition of viability, G1 arrest, apoptosis | 6, 8, 10, 12 µM | [2][6] |
| CAL-148 | Triple-Negative Breast Cancer | Inhibition of viability, G1 arrest, apoptosis | 4, 6, 8, 10, 12 µM | [2][6] |
| C4-2 | Prostate Cancer | Inhibition of viability, G1 arrest, apoptosis, autophagy | Not specified | [10] |
| LNCaP | Prostate Cancer | Inhibition of viability, G1 arrest, apoptosis, autophagy | Not specified | [10] |
| HT29 | Colon Carcinoma | Inhibition of pRB phosphorylation, G1 arrest | 1.8 - 10 µM | [4][5] |
| HCT116 | Colon Carcinoma | Inhibition of pRB phosphorylation | 5.7 µM (EC50) | [4] |
| U-2 OS | Osteosarcoma | Sensitization to paclitaxel | 2.5 µM | [4][5] |
| MCF7 | Breast Cancer | eIF2α phosphorylation | 10 µM | [4] |
Table 2: In Vitro Activity of CCT020312 in Various Cancer Cell Lines
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of CCT020312. Specific details may need to be optimized for different cell lines and experimental setups.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., 4,000-8,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of CCT020312. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10^6 cells/well) and treat with CCT020312 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CCT020312 for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30-60 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Cell Lysis: Treat cells with CCT020312 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Note: Specific antibody dilutions and sources should be determined from the relevant literature or optimized in the laboratory.
In Vivo Xenograft Study
-
Cell Implantation: Implant cancer cells (e.g., MDA-MB-453) orthotopically into the mammary fat pad of immunodeficient mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer CCT020312 (e.g., 24 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry (IHC) or Western blotting to analyze the expression of relevant biomarkers (e.g., p-eIF2α, ATF4, CHOP).
Conclusion
CCT020312 is a valuable research tool for investigating the role of the PERK pathway in cancer. Its selective mechanism of action provides a more targeted approach to studying the consequences of PERK activation compared to general ER stress inducers. The ability of CCT020312 to induce G1 cell cycle arrest, promote apoptosis, and potentially sensitize cancer cells to conventional chemotherapies highlights the therapeutic potential of targeting the PERK pathway in oncology. Further research is warranted to explore the full spectrum of its anti-cancer activities across different tumor types and to evaluate its efficacy in combination with other therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | CCT020312 Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. CCT020312 Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CCT020312 Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCT020312 ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. CCT020312 exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
